

An In-depth Technical Guide to 1-Formylpyrrolidine: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 1-Formylpyrrolidine

Cat. No.: B1209714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Formylpyrrolidine** (also known as N-Formylpyrrolidine or Pyrrolidine-1-carboxaldehyde), a versatile heterocyclic compound. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly as a synthetic building block in drug discovery and materials science.

Core Concepts: Structure and Properties

1-Formylpyrrolidine is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle. The addition of a formyl group to the nitrogen atom imparts specific chemical characteristics, making it a useful intermediate in various organic syntheses.

Molecular Structure

The chemical structure of **1-Formylpyrrolidine** consists of a pyrrolidine ring where the nitrogen atom is bonded to the carbonyl carbon of a formyl group.

- Molecular Formula: C_5H_9NO
- Molecular Weight: 99.13 g/mol

- Canonical SMILES: C1CCN(C1)C=O
- InChI Key: AGRIQBHIKABLPJ-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties of **1-Formylpyrrolidine** are summarized in the table below, providing essential data for laboratory and industrial applications.

Property	Value	Reference
IUPAC Name	Pyrrolidine-1-carbaldehyde	[1]
CAS Number	3760-54-1	[2]
Appearance	Clear, slightly yellow liquid	[3][4]
Density	1.04 g/mL at 25 °C	[4]
Boiling Point	92-94 °C at 15 mmHg	[4]
Flash Point	95 °C (closed cup)	
Refractive Index	n _{20/D} 1.479 (lit.)	[4]
Molecular Weight	99.13	[2]
Molecular Formula	C ₅ H ₉ NO	[2]
XLogP3	-0.3	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Formylpyrrolidine** are crucial for its effective use in research and development.

Synthesis Protocol: Formylation of Pyrrolidine

A high-purity synthesis of **1-Formylpyrrolidine** can be achieved through the reaction of pyrrolidine with formic acid, followed by dehydration and purification.[5]

Materials:

- Pyrrolidine (71.5 g)
- Formic acid (52.3 g, 88.0% content)
- 250 mL distillation flask
- Heating mantle/oil bath
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** Charge a 250 mL distillation flask with 71.5 grams of pyrrolidine and 52.3 grams of 88.0% formic acid.
- **Salt Formation and Dehydration:** Heat the mixture in an oil bath at a temperature range of 60-120 °C. Water produced during the reaction will begin to distill off.
- **Completion of Dehydration:** Continue heating until the distillation of water ceases, indicating the completion of the dehydration step.
- **Purification:** Allow the reaction mixture to cool to room temperature.
- **Vacuum Distillation:** Assemble a vacuum distillation apparatus and purify the crude product by distillation under reduced pressure to obtain high-purity **1-Formylpyrrolidine**. The expected yield is approximately 84 grams.^[5]

Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective method for determining the purity of volatile organic compounds like **1-Formylpyrrolidine** and identifying any potential impurities.

Instrumentation:

- Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

- Capillary Column: PEG20M or equivalent polar column (e.g., 30 m length, 0.25 mm I.D., 0.25 μm film thickness)
- Carrier Gas: Helium (99.999% purity)
- Sample for Analysis: Synthesized **1-Formylpyrrolidine**

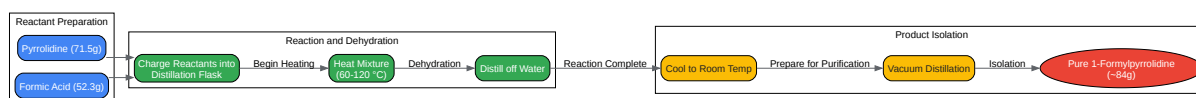
Procedure:

- Sample Preparation: Prepare a dilute solution of the **1-Formylpyrrolidine** sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
- GC-MS Method Setup:
 - Inlet Temperature: 250 $^{\circ}\text{C}$
 - Injection Volume: 1 μL (split mode, e.g., 50:1)
 - Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
 - Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase to 220 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.
 - Hold: Hold at 220 $^{\circ}\text{C}$ for 5 minutes.
 - MS Transfer Line Temperature: 280 $^{\circ}\text{C}$
 - Ion Source Temperature: 230 $^{\circ}\text{C}$
 - Mass Scan Range: m/z 35-350
- Data Acquisition and Analysis: Inject the prepared sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the eluting compounds.

- Purity Determination: Identify the peak for **1-Formylpyrrolidine** based on its retention time and mass spectrum. Purity is calculated by the area normalization method, where the peak area of **1-Formylpyrrolidine** is expressed as a percentage of the total area of all detected peaks.

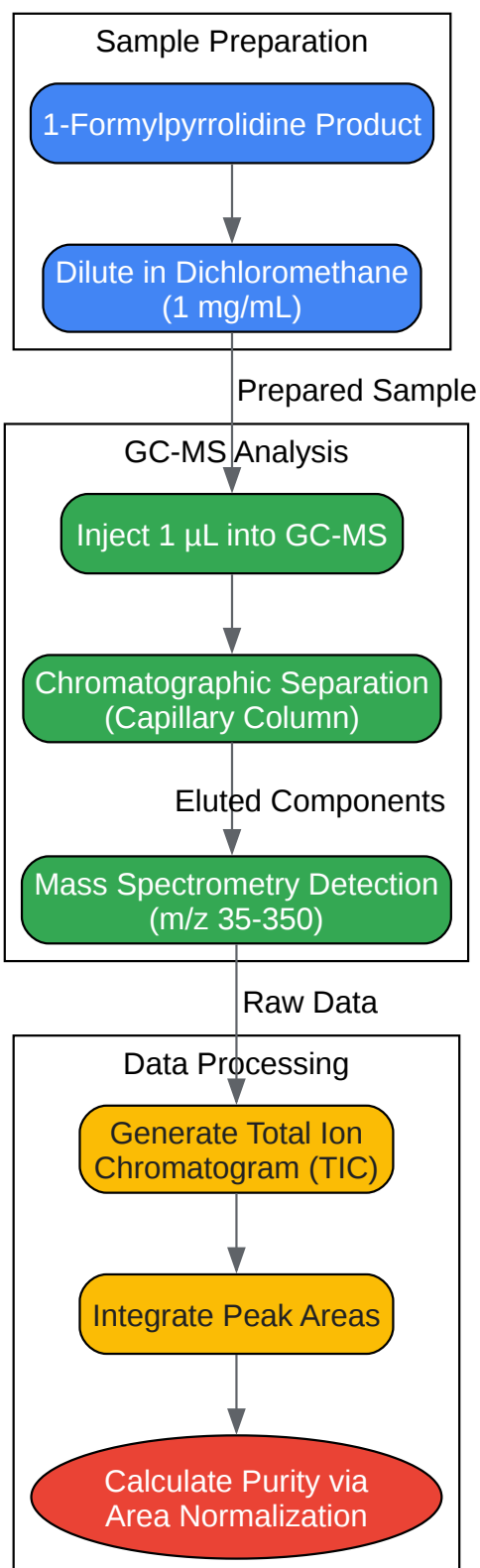
Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear, logical representations of experimental and conceptual workflows.



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Caption: Synthesis workflow for **1-Formylpyrrolidine**.



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Caption: GC-MS workflow for purity analysis.

Applications in Research and Development

1-Formylpyrrolidine serves as a key building block in several areas of chemical and pharmaceutical research:

- **Drug Discovery:** It is utilized in the synthesis of more complex molecules, including derivatives that have shown potential as prolyl endopeptidase inhibitors, which are investigated for nootropic (cognitive-enhancing) effects.
- **Materials Science:** It is a monomer component for gas clathrate inhibitors, which are important in the oil and gas industry to prevent the formation of hydrate plugs in pipelines.[3]
[4]
- **Organic Synthesis:** As a formylating agent and a pyrrolidine-containing scaffold, it is valuable for constructing a wide range of heterocyclic compounds.

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